molecular formula C16H17NO3 B3034953 Aponorhyoscine CAS No. 25650-56-0

Aponorhyoscine

Cat. No.: B3034953
CAS No.: 25650-56-0
M. Wt: 271.31 g/mol
InChI Key: UPWMWFSEBOFTNA-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various methods . Aponorhyoscine is a powder in physical form . The molecular formula of this compound is C16H17NO3 and it has a molecular weight of 271.316 .

Scientific Research Applications

Tropane Alkaloids in Botanical Studies

Aponorhyoscine, a component of the roots of a subspecies of Anthocercis genistoides, has been identified in botanical research. The study of such alkaloids, including this compound, contributes to our understanding of the chemical makeup and potential applications of various plant species (Evans & Ramsey, 1981).

Mechanism of Action

Target of Action

Aponorhyoscine, also known as Scopolamine, is a peripherally acting muscarinic receptor antagonist . It competitively inhibits the action of acetylcholine (ACh) at muscarinic receptors . These receptors are seven-transmembrane G-protein-coupled receptors activated by the endogenous neurotransmitter, ACh . They are generally associated with the parasympathetic nervous system and also cholinergic transmission in the Central Nervous System (CNS) .

Mode of Action

This compound’s mode of action involves the competitive inhibition of ACh at muscarinic receptors . By binding to these receptors, this compound blocks the effects of parasympathetic nerve stimulation . This results in various physiological effects such as dilation of pupils, reduction in intestinal motility and smooth muscle contraction, and reduction in secretions from glands like sweat, salivary, and bronchial glands .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the muscarinic ACh receptors . By inhibiting the action of ACh at these receptors, this compound affects the signaling pathways downstream of these receptors . The exact biochemical pathways and their downstream effects are complex and may vary depending on the specific type of muscarinic receptor and the specific cell or tissue type .

Pharmacokinetics

The pharmacokinetics of this compound, similar to Scopolamine, can vary substantially between different dosage routes It is known that the pharmacokinetics of a drug can significantly influence its bioavailability, efficacy, and safety .

Result of Action

The result of this compound’s action is primarily the inhibition of parasympathetic nerve stimulation effects . This can lead to various physiological effects such as dilation of pupils, reduction in intestinal motility and smooth muscle contraction, and reduction in glandular secretions . The exact molecular and cellular effects can vary depending on the specific type of muscarinic receptor and the specific cell or tissue type .

Safety and Hazards

The safety data sheet for Aponorhyoscine suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It also suggests using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 2-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-9(10-5-3-2-4-6-10)16(18)19-11-7-12-14-15(20-14)13(8-11)17-12/h2-6,11-15,17H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWMWFSEBOFTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)C(=O)OC2CC3C4C(O4)C(C2)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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